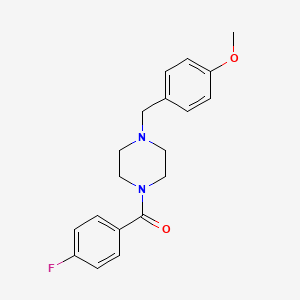
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK). It has gained significant attention in the scientific community due to its potential therapeutic applications in treating metabolic disorders such as diabetes, obesity, and cancer.
Mécanisme D'action
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to its activation. AMPK plays a crucial role in regulating cellular energy homeostasis by sensing changes in the AMP/ATP ratio. When cellular energy levels are low, AMPK is activated, leading to the inhibition of energy-consuming processes and the activation of energy-producing processes.
Biochemical and Physiological Effects:
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to have several biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation in liver cells. Additionally, N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide in lab experiments is its specificity for AMPK activation. Additionally, it has been found to have a long half-life in vivo, making it a useful tool for studying the long-term effects of AMPK activation. However, one limitation of using N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide is its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide. One area of interest is its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. Additionally, further research could be conducted on its potential anti-cancer properties and its mechanism of action in cancer cells. Finally, the development of more specific AMPK activators could be explored to minimize potential toxicity.
Méthodes De Synthèse
The synthesis of N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of tert-butylbenzene with 3,5-dimethylphenol to form 2-tert-butyl-3,5-dimethylphenol. This intermediate is then reacted with chloroacetyl chloride to form N-(2-tert-butylphenyl)-2-chloroacetamide, which is then reacted with 3,5-dimethylphenol and a base to form N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic benefits in treating metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as increase fatty acid oxidation in liver cells. Additionally, N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-10-15(2)12-16(11-14)23-13-19(22)21-18-9-7-6-8-17(18)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFTKNENFAXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-(3,5-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(methylthio)phenyl]sulfonyl}morpholine](/img/structure/B5879105.png)
![1-(4-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5879109.png)

![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B5879134.png)
![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
![1-methyl-5-[(4-methylphenyl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B5879146.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)
![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)

